molecular formula C11H24N2 B1437807 7-(Pyrrolidin-1-yl)heptan-1-amine CAS No. 1020937-83-0

7-(Pyrrolidin-1-yl)heptan-1-amine

Cat. No.: B1437807
CAS No.: 1020937-83-0
M. Wt: 184.32 g/mol
InChI Key: IDBMSBDOLQSCEW-UHFFFAOYSA-N
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Description

7-(Pyrrolidin-1-yl)heptan-1-amine is a versatile small molecule with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound features a pyrrolidine ring attached to a heptanamine chain, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrrolidin-1-yl)heptan-1-amine typically involves the reaction of pyrrolidine with a heptanamine precursor. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a heptanamine derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

7-(Pyrrolidin-1-yl)heptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

7-(Pyrrolidin-1-yl)heptan-1-amine is widely used in scientific research due to its versatile chemical structure. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Pyrrolidin-1-yl)heptan-1-amine involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The heptanamine chain provides additional flexibility and spatial orientation, enhancing its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Pyrrolidin-1-yl)heptan-1-amine is unique due to its combination of a pyrrolidine ring and a heptanamine chain, providing a balance of rigidity and flexibility. This unique structure allows it to serve as a versatile scaffold in various chemical and biological applications .

Properties

IUPAC Name

7-pyrrolidin-1-ylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c12-8-4-2-1-3-5-9-13-10-6-7-11-13/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBMSBDOLQSCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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